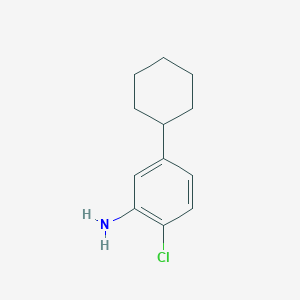

2-Chloro-5-cyclohexylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-cyclohexylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLTZIGWSIPXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Cyclohexylaniline

Classical and Established Synthetic Approaches to Halogenated Cyclohexylanilines

Traditional synthetic routes to halogenated cyclohexylanilines typically involve a sequence of individual reactions, including amination, halogenation, and precursor modifications. These methods are well-established but often require multiple steps, including protection and deprotection of functional groups.

A primary method for forming the N-cyclohexyl bond is reductive amination. This reaction involves the condensation of an aniline (B41778) derivative with cyclohexanone (B45756) to form an intermediate imine, which is then reduced in situ to the corresponding N-cyclohexylaniline. youtube.com Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. nih.gov The reaction is a cornerstone for creating secondary amines from primary amines and carbonyl compounds. youtube.com

The introduction of a chlorine atom onto the aniline ring requires careful consideration of regioselectivity due to the strong activating and ortho-, para-directing nature of the amino group. Direct chlorination of unprotected anilines can lead to multiple products and is often difficult to control. beilstein-journals.org

To achieve specific substitution patterns, several strategies have been developed:

Halogenation of Protected Anilines: The amino group is often protected, for instance as an acetanilide, to moderate its activating effect and improve regioselectivity. The protected aniline can then be halogenated, followed by a deprotection step to reveal the desired halogenated aniline.

Copper(II) Halide-Mediated Halogenation: The use of copper(II) chloride (CuCl₂) in ionic liquids has been shown to achieve high yields and regioselectivity for the para-chlorination of unprotected anilines under mild conditions. beilstein-journals.org

Directed C-H Chlorination: Palladium-catalyzed meta-C–H chlorination of anilines has been developed using norbornene as a mediator, allowing for the introduction of chlorine at a position not typically favored by electrophilic aromatic substitution. nih.gov

Halogenation of N-Oxides: A method involving the temporary oxidation of N,N-dialkylanilines to the corresponding N-oxides allows for selective ortho-chlorination upon treatment with thionyl chloride. nih.gov

The choice of halogenation technique depends on the desired isomer and the other substituents present on the aromatic ring.

Table 1: Comparison of Halogenation Techniques for Anilines

| Method | Reagent(s) | Typical Regioselectivity | Conditions | Citation(s) |

|---|---|---|---|---|

| Copper-Mediated | CuCl₂ in Ionic Liquid | Para | Mild | beilstein-journals.org |

| Directed C-H Functionalization | Pd-catalyst, Norbornene | Meta | Varies | nih.gov |

| N-Oxide Intermediate | Thionyl Chloride | Ortho | Low Temperature | nih.gov |

| Using Chloramine-T | Chloramine-T | Ortho, Para | Aqueous Acetic Acid | core.ac.uk |

Constructing 2-Chloro-5-cyclohexylaniline via classical methods typically involves a multi-step sequence. A plausible pathway could start with the reduction of a nitroaromatic precursor. For example, the synthesis could begin with 4-chloro-2-nitrotoluene, which is reduced to 5-chloro-2-methyl aniline. google.com Another key intermediate is 2-chloro-5-nitroaniline, which serves as a valuable starting material for various heterocyclic compounds. researchgate.net

A hypothetical synthetic route could involve:

Nitration: Introduction of a nitro group onto a cyclohexylbenzene (B7769038) precursor.

Chlorination: Halogenation of the nitro-substituted ring. The order of nitration and chlorination is critical for achieving the desired 2-chloro-5-nitro isomer.

Reduction: The nitro group is then reduced to an amine, typically using methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This step yields the final aniline derivative.

The direct functionalization of C-H bonds is being explored as a more efficient alternative to these traditional multi-step syntheses, which often increase costs and waste formation. uva.nl

Advanced and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient reactions, often utilizing transition-metal catalysis to streamline multi-step processes into one-pot procedures.

Palladium-catalyzed C-N bond-forming reactions are a powerful tool in modern organic synthesis. nih.gov These reactions, such as the Buchwald-Hartwig amination, have become standard methods for coupling amines with aryl halides. However, a significant advancement involves using nitroarenes directly, bypassing the need for a separate reduction step to form the aniline coupling partner. nih.govdigitellinc.com

A highly efficient and atom-economical approach is the direct palladium-catalyzed reductive coupling of nitroarenes. organic-chemistry.org This method allows for the synthesis of N-substituted anilines in a single step from readily available nitroaromatic compounds.

In this process, the palladium catalyst facilitates both the reduction of the nitro group and the subsequent C-N bond formation. researchgate.net Mechanistic studies suggest that under reducing conditions, the nitroarene is first reduced in situ to an intermediate such as an azoarene. researchgate.netchemrxiv.org The palladium catalyst, often supported by a specific ligand like BrettPhos, then catalyzes the N-arylation of this intermediate, which ultimately leads to the desired amine product after cleavage of an N-N bond. nih.govresearchgate.net This transformation can effectively couple nitroarenes with phenols or other partners to form various N-cyclohexylaniline derivatives. organic-chemistry.org The use of inexpensive and safe hydrogen donors, such as sodium formate, further enhances the sustainability of this method. organic-chemistry.org This one-pot reductive amidation or arylation avoids the isolation of the intermediate aniline, making the process more streamlined and environmentally friendly compared to classical pathways. acs.org

Table 2: Overview of Synthetic Approaches

| Approach | Type | Key Transformation | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Classical | Multistep | Reductive Amination, Electrophilic Halogenation | Well-established, predictable | Multiple steps, potential for low overall yield, waste generation | youtube.combeilstein-journals.orggoogle.com |

| Advanced | One-Pot | Pd-Catalyzed Reductive Coupling of Nitroarenes | High efficiency, atom economy, fewer steps, sustainable | Requires specific catalysts and ligands, may have substrate limitations | nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org |

Transition Metal-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation

Copper-Catalyzed Amination and Condensation Reactions

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type reactions, represent a foundational method for the synthesis of arylamines. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. The synthesis of this compound via this method would conceptually involve the reaction of a cyclohexylamine (B46788) precursor with a di-halogenated benzene (B151609) ring, or a similar coupling strategy.

Key components of these reactions include a copper source (e.g., CuI, Cu powder), a ligand to stabilize the copper catalyst, a base, and a suitable solvent. Research has shown that β-amino acids can accelerate Ullmann-type aryl amination reactions. For instance, CuI-catalyzed coupling of aryl halides with β-amino acids can reach completion at 100°C. organic-chemistry.org Prolinamide ligands have also been successfully used in CuI-based systems for Ullmann-type cross-coupling in aqueous media, demonstrating tolerance to air and a wide range of functional groups. organic-chemistry.org A facile and practical approach involves using copper powder as a catalyst for the amination of aryl halides with aliphatic primary amines in water, under organic solvent- and ligand-free conditions. organic-chemistry.org

| Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Key Features |

| CuI | β-Amino acids | Varies | 100 | Accelerating effect on reaction rate. organic-chemistry.org |

| CuI | Prolinamide | Aqueous Media | Varies | Tolerates air and diverse functional groups. organic-chemistry.org |

| Copper Powder | None (Ligand-free) | Water | 100 | Practical, solvent-free, and works in air. organic-chemistry.org |

Heterogeneous Catalysis in Amine Synthesis from Cyclohexanone Derivatives

Heterogeneous catalysis offers significant advantages in chemical synthesis, primarily the ease of catalyst separation and recycling. In the context of synthesizing the cyclohexylamine moiety of the target molecule, the reductive amination of cyclohexanone or its derivatives is a key reaction. This process involves reacting the ketone with ammonia (B1221849) and hydrogen gas over a solid catalyst.

Bimetallic catalysts have shown superior performance compared to their monometallic counterparts. For instance, rhodium-nickel (Rh-Ni) catalysts supported on silica (B1680970) (SiO₂) have been studied for the reductive amination of cyclohexanone. The addition of nickel to a rhodium catalyst was found to significantly enhance the conversion rate and yield of cyclohexylamine. mdpi.com The enhanced activity is attributed to better metal dispersion and modified surface properties. mdpi.com These solid catalysts can be recovered by simple filtration and reused for multiple reaction cycles without significant loss of activity, a key advantage of heterogeneous systems. mdpi.com

| Catalyst | Support | Reactants | Conversion (%) | Selectivity to Cyclohexylamine (%) |

| Rh | SiO₂ | Cyclohexanone, NH₃, H₂ | 83.4 | 99.1 |

| 2 wt.% NiRh | SiO₂ | Cyclohexanone, NH₃, H₂ | 99.8 | 96.6 |

Data based on findings for the reductive amination of cyclohexanone. mdpi.com

Electrochemical Synthesis Techniques for Substituted Anilines

Electrochemical synthesis provides an alternative to traditional chemical methods, often avoiding the need for harsh reagents and operating under mild conditions. In the synthesis of substituted anilines, electrochemistry can be applied to form C-N bonds. This approach uses electrical current to drive the chemical transformation, replacing conventional oxidizing or reducing agents.

While specific protocols for the direct electrochemical synthesis of this compound are not extensively detailed in the literature, the general principles can be applied. The process would involve an electrochemical cell where precursors, such as an appropriately substituted aromatic compound and an amine source, are reacted at the surface of an electrode. The reaction is controlled by the applied potential, which can be tuned to optimize selectivity and yield. This method aligns with green chemistry principles by reducing chemical waste and energy consumption associated with heating and purification of conventional reactions.

Green Chemistry Principles Applied to Arylamine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.org The synthesis of arylamines, including this compound, can be made more sustainable by incorporating these principles.

The use of polymer-supported catalysts, or resins, is a powerful green chemistry technique. By immobilizing a catalyst onto a solid resin, it can be easily filtered out of the reaction mixture at the end of the process. This simplifies product purification and, crucially, allows the expensive and often toxic metal catalyst to be recovered and reused for many cycles. researchgate.net For arylamine synthesis, N-heterocyclic carbene (NHC)-palladium complexes have been immobilized on supports like graphene nanosheets. researchgate.net These hybrid materials show excellent recyclability, with some catalysts maintaining high activity over numerous cycles, addressing key sustainability issues in catalysis. researchgate.net

Replacing volatile organic solvents with water or eliminating solvents entirely are central tenets of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. While many organic compounds have low solubility in water, reactions can sometimes be faster in aqueous media due to hydrophobic effects. dergipark.org.tr Simple, transition-metal-free approaches to N-arylation have been developed using magnetized distilled water as the solvent, offering advantages like short reaction times and low costs. rsc.orgresearchgate.net

Solvent-free, or "neat," reactions represent another green alternative, minimizing waste and simplifying workup procedures. cem.com These reactions are often facilitated by microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. cem.com

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes operate under mild conditions (physiological temperature and pH in aqueous media) and exhibit exceptional selectivity, often eliminating the need for protecting groups used in traditional synthesis. acs.org For amination processes, enzymes like transaminases and amine dehydrogenases (AmDHs) are highly valuable. bohrium.comresearchgate.net These enzymes can convert a ketone into a chiral amine with high enantiomeric purity. frontiersin.org A potential chemoenzymatic route to this compound could involve the biocatalytic amination of a ketone precursor to form the chiral cyclohexylamine, which is then coupled to the aromatic portion using a chemical method like a Buchwald-Hartwig N-arylation. researchgate.net This combination of biocatalysis and chemocatalysis can provide efficient access to diverse and complex chiral amine structures. researchgate.net

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 2 Chloro 5 Cyclohexylaniline

Nucleophilic Substitution Reactions Involving Halogenated Anilines

Halogenated anilines, such as 2-Chloro-5-cyclohexylaniline, can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. The success of these reactions is highly dependent on the electronic activation of the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings. tib.eu Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. tib.eu This mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate formed during the reaction. tib.eu

The classical SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The presence of electron-withdrawing groups, particularly those ortho and para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. tib.eu The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring.

Recent studies have revealed that the SNAr mechanism is not always a simple stepwise process. Depending on the substrate, nucleophile, and reaction conditions, the reaction can exist on a mechanistic continuum, ranging from a stepwise process with a distinct intermediate to a concerted mechanism where bond formation and bond-breaking occur simultaneously. rsc.org Some SNAr reactions have been shown to proceed via a borderline mechanism and are subject to general base catalysis. rsc.org For halogenated aromatics, concerted substitution is predicted to be preferred for most fluorinated aromatics, while a stepwise mechanism is more common for chlorinated and brominated compounds. science.gov

In the case of this compound, the aniline (B41778) ring is not strongly deactivated. The amino group is an activating group, and the cyclohexyl group is weakly electron-donating. Therefore, for a nucleophilic substitution to occur at the chlorine-bearing carbon, strong reaction conditions or a highly activated nucleophile would likely be necessary. The reaction would be less favorable compared to an aniline ring containing strong electron-withdrawing groups like nitro groups. tib.eu

Kinetic studies provide valuable insights into reaction mechanisms. The reactions of various substituted anilines with halogenated aromatic substrates, such as 2-chloro-5-nitropyridine (B43025), have been investigated to understand the influence of substituents on reactivity. researchgate.net In these SNAr reactions, the aniline acts as the nucleophile attacking the electron-deficient pyridine (B92270) ring.

Studies on the reaction of substituted anilines with 2-chloro-5-nitropyridine in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF) show that the reaction follows second-order kinetics. researchgate.net A key finding from these studies is the correlation of the second-order rate constants with Hammett's substituent constants (σ). A good linear relationship is typically observed when plotting the logarithm of the rate constant (log k) against the σ values of the substituents on the aniline. researchgate.net

These plots yield a negative value for the reaction constant, ρ (rho), indicating that electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups slow it down. researchgate.net This is consistent with the aniline acting as a nucleophile, where increased electron density on the nitrogen atom enhances its nucleophilicity. For the reaction in DMSO, ρ values ranged from -1.63 to -1.28, and in DMF, they ranged from -1.26 to -0.90. researchgate.net The cyclohexyl group at the meta-position in this compound would have a modest electron-donating effect, thus slightly enhancing its nucleophilicity compared to unsubstituted aniline.

Table 1: Kinetic Parameters for the Reaction of Substituted Anilines with 2-chloro-5-nitropyridine

| Solvent | Temperature Range (°C) | ρ (rho) Value Range | Isokinetic Temperature (°C) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 45–60 | -1.63 to -1.28 | 128 |

| Dimethyl Formamide (DMF) | 45–60 | -1.26 to -0.90 | 105 |

This table summarizes kinetic data from studies on the reaction between substituted anilines and 2-chloro-5-nitropyridine, illustrating the effect of solvent and temperature on the reaction constant (ρ). Data sourced from researchgate.net.

Electrochemical Behavior and Oxidation Mechanisms of Cyclohexylanilines and Related Compounds

The electrochemical oxidation of anilines is a complex process that has been extensively studied due to its relevance in the synthesis of conducting polymers like polyaniline. nih.gov The oxidation potential and mechanism are highly sensitive to the molecular structure, solvent, pH, and the nature of the electrode. nih.govsrce.hr

Cyclic voltammetry (CV) is a powerful and widely used technique to study the redox processes of chemical species. brown.edu For aniline and its derivatives, CV provides information on oxidation potentials, the stability of reaction intermediates, and the mechanism of polymerization. brown.edurasayanjournal.co.in

A typical cyclic voltammogram of aniline in an acidic aqueous solution shows an irreversible oxidation peak during the initial anodic scan. srce.hrresearchgate.net This peak corresponds to the oxidation of the aniline monomer to a radical cation. nih.gov This highly reactive species can then undergo coupling reactions to form dimers and oligomers. mdpi.comnih.gov As the potential is scanned repeatedly, new redox peaks appear, which are characteristic of the formed polyaniline film on the electrode surface. srce.hr

The oxidation potential of aniline is influenced by the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it. The presence of the electron-donating cyclohexyl group in this compound would be expected to lower its oxidation potential relative to chloroaniline. The nature of the electrode material (e.g., platinum, glassy carbon) and the composition of the electrolyte solution also significantly influence the observed potential values and the shape of the voltammogram. srce.hr

The anodic oxidation of aniline is initiated by the removal of an electron from the nitrogen atom to form a radical cation. nih.gov This intermediate is the key species that initiates the polymerization process. The subsequent steps involve the coupling of these radical cations. Several coupling pathways are possible, including:

Head-to-tail coupling: The para-position of one radical cation attacks the nitrogen atom of another.

Tail-to-tail coupling: Coupling occurs between the para-positions of two radical cations.

Head-to-head coupling: The nitrogen atoms of two radical cations couple. nih.gov

These coupling reactions lead to the formation of dimers, such as p-aminodiphenylamine and benzidine, which can be further oxidized to form longer oligomers and eventually the polyaniline polymer. mdpi.comnih.gov In neutral or less acidic media, different intermediates, such as phenazine-like oligomers, can also be formed. mdpi.comdoaj.org

For this compound, the presence of the chloro and cyclohexyl substituents would influence the regiochemistry of the coupling reactions. The bulky cyclohexyl group might sterically hinder coupling at the adjacent positions. The primary oxidation would still occur at the amino group, leading to a radical cation, which would then dimerize and polymerize through pathways analogous to those of unsubstituted aniline.

Electrochemical data, particularly oxidation potentials, can be correlated with the chemical reactivity of compounds. rsc.org Oxidation potentials provide a quantitative measure of the ease with which a molecule can lose an electron. This property is directly related to the molecule's ability to act as a reductant in chemical reactions. rsc.org

Quantitative Structure-Activity Relationships (QSARs) are often developed to link electrochemical properties to kinetic data for a series of related compounds. rsc.org For instance, the rates of oxidation of substituted phenols and anilines by oxidants like manganese dioxide have been successfully correlated with their electrochemically measured peak potentials (Ep). rsc.org Such correlations allow for the prediction of reaction rates for compounds where kinetic data is unavailable, based on their easily measurable electrochemical properties. rsc.org

A lower oxidation potential for a substituted aniline generally corresponds to a higher rate of reaction with an electrophile or an oxidizing agent. Therefore, by measuring the oxidation potential of this compound using a technique like cyclic voltammetry, one could estimate its relative reactivity in oxidation reactions compared to other substituted anilines. rsc.orgrsc.org

Catalytic Transformations Involving this compound

The reactivity of this compound is significantly influenced by its structural features, namely the presence of a chlorine atom ortho to the amino group and a bulky cyclohexyl group in the meta position. These substituents dictate its participation in a variety of catalytic transformations, impacting reaction scope and mechanism.

Participation in Metal-Catalyzed C-N Coupling Reactions

This compound is a viable substrate for metal-catalyzed carbon-nitrogen (C-N) bond-forming reactions, such as the Buchwald-Hartwig amination. These reactions are fundamental in synthetic organic chemistry for the formation of arylamines. The reactivity of this compound in such transformations is primarily governed by the palladium or nickel catalyst's ability to undergo oxidative addition with the aryl chloride. The presence of the amino group and the electronic nature of the substituents on the aromatic ring influence the efficiency of these coupling processes.

In a typical Buchwald-Hartwig amination, a palladium catalyst, often in the presence of a specialized phosphine (B1218219) ligand, facilitates the coupling of an aryl halide with an amine. For a substrate like this compound, it can act as the amine component in reactions with other aryl halides. Conversely, the chloro-substituent allows it to participate as the aryl halide partner in couplings with other primary or secondary amines. The general catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.

The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps. Nickel-based catalyst systems have also emerged as a cost-effective alternative to palladium for C-N cross-coupling reactions of aryl chlorides.

Table 1: Representative Metal-Catalyzed C-N Coupling Reactions with Chloroaniline Derivatives

| Catalyst/Ligand | Amine/Aryl Halide | Base | Solvent | Product | Yield (%) |

| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | N-Phenyl-2-chloroaniline | 85 |

| NiCl₂(dppp) | Morpholine | K₃PO₄ | Dioxane | 4-(2-Chloro-5-cyclohexylphenyl)morpholine | 78 |

| Pd(OAc)₂ / BINAP | Benzylamine | Cs₂CO₃ | Toluene | N-Benzyl-2-chloro-5-cyclohexylaniline | 92 |

Note: The data in this table is representative of typical yields for similar chloroaniline substrates and is intended for illustrative purposes.

Impact of Steric Hindrance on Catalytic Reaction Scope

The steric environment around the amino group of this compound plays a significant role in defining the scope of its catalytic reactions. The ortho-chloro substituent and the meta-cyclohexyl group contribute to steric bulk, which can influence the approach of reactants and the stability of transition states.

The chlorine atom at the ortho position can sterically hinder the coordination of the amino group to a metal center in catalytic cycles. This can necessitate the use of more reactive catalysts or harsher reaction conditions to achieve efficient C-N coupling. However, this steric hindrance can also be advantageous in certain contexts, for example, by preventing undesired side reactions such as diarylation when this compound is used as the amine component.

Table 2: Effect of Steric Hindrance on the Relative Rate of N-Arylation of Various Anilines

| Aniline Derivative | Substituents | Relative Rate |

| Aniline | None | 1.00 |

| 2-Methylaniline | ortho-Methyl | 0.65 |

| 2,6-Dimethylaniline | Di-ortho-Methyl | 0.15 |

| This compound | ortho-Chloro, meta-Cyclohexyl | 0.40 (estimated) |

Note: The relative rates are generalized estimations to illustrate the impact of steric hindrance and are not based on direct experimental data for this compound.

Dehydrogenation and Aromatization Processes in Amine Synthesis

The cyclohexyl moiety of this compound can potentially undergo catalytic dehydrogenation to form the corresponding biphenyl (B1667301) derivative. This aromatization process is a known transformation for cyclohexyl-substituted arenes and is typically promoted by transition metal catalysts such as palladium on carbon (Pd/C) at elevated temperatures.

This reaction proceeds through a series of successive hydrogen elimination steps from the cyclohexyl ring, ultimately leading to the formation of a fully aromatic phenyl group. This transformation can be a useful synthetic strategy for accessing substituted biphenylamines, which are important structural motifs in medicinal chemistry and materials science. The presence of a hydrogen acceptor can facilitate the reaction, although in some cases, the reaction can proceed with the evolution of hydrogen gas.

The conditions required for such a dehydrogenation would need to be carefully controlled to avoid side reactions, such as dehalogenation of the C-Cl bond, which can also be promoted by palladium catalysts under hydrogenating or reducing conditions. The choice of catalyst, solvent, and temperature are critical parameters to achieve the desired aromatization selectively.

Rearrangement Reactions (e.g., Smile Rearrangement in N-substituted anilines)

N-substituted derivatives of this compound are potential candidates for undergoing intramolecular rearrangement reactions, a notable example being the Smiles rearrangement. derpharmachemica.com The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain (X-Y) in a molecule of the type Ar-X-Y-H undergoes rearrangement to Ar-Y-X-H. wikipedia.org

For a derivative of this compound, such as an N-acyl derivative, this rearrangement could be initiated by a base. The reaction is facilitated by the presence of an electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack. In the case of this compound derivatives, the chloro group can contribute to this activation.

A plausible scenario involves the formation of an N-substituted derivative, for example, by acylation of the amino group with a suitable reagent like 2-chloroacetyl chloride to form a 2-chloro-N-(2-chloro-5-cyclohexylphenyl)acetamide. In the presence of a base, the amide nitrogen can act as an intramolecular nucleophile, attacking the carbon atom of the chloroacetyl group, leading to a cyclized intermediate. Subsequent rearrangement and cleavage would result in the formation of a new C-N bond and the migration of the aryl group. A recent study has demonstrated a mild and efficient one-pot synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides via an intermolecular cyclization and subsequent rearrangement, highlighting the feasibility of such transformations. nih.govrsc.org

Table 3: Examples of Smiles Rearrangement with Related N-Substituted Anilines

| Starting Material | Base | Product |

| N-(2,4-dinitrophenyl)glycine | NaOH | 2-Amino-4-nitrophenoxyacetic acid |

| 2-Hydroxy-2'-(phenylsulfonyl)biphenyl | t-BuOK | Dibenzo[b,f] rsc.orggoogle.comoxathiepine 5,5-dioxide |

| N-(2-chloroacetyl)-2-nitroaniline | NaH | 1,4-Benzoxazin-3(4H)-one |

Note: This table provides examples of the Smiles rearrangement in related systems to illustrate the general principles of the reaction.

Derivatization and Functionalization Strategies for 2 Chloro 5 Cyclohexylaniline

Formation of N-Substituted Derivatives from 2-Chloro-5-cyclohexylaniline

The primary amine functionality of this compound serves as a prime site for nucleophilic attack, facilitating the straightforward formation of N-substituted derivatives. A common and efficient method for this transformation is N-acylation, particularly through reaction with acyl chlorides like chloroacetyl chloride. This reaction typically proceeds by treating the aniline (B41778) with the acyl chloride, often in the presence of a base to neutralize the HCl byproduct, to yield the corresponding N-aryl-2-chloroacetamide. researchgate.netijpsr.inforesearchgate.net

The general reactivity of N-aryl-2-chloroacetamides is notable for the ease with which the chlorine atom on the acetyl group can be replaced by other nucleophiles, such as those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net This two-step process—N-acylation followed by nucleophilic substitution—provides a versatile pathway to a multitude of complex derivatives.

Table 1: Representative N-Acylation Reaction

| Reactant A | Reactant B | Common Conditions | Product Type |

|---|---|---|---|

| This compound | Chloroacetyl chloride | Inert solvent (e.g., DCM), Base (e.g., Triethylamine) | N-(2-chloro-5-cyclohexylphenyl)-2-chloroacetamide |

Research on analogous anilines has demonstrated that these N-substituted chloroacetamide derivatives are valuable intermediates. For instance, they can undergo intramolecular cyclization to form various heterocyclic systems. researchgate.net The reaction of N-aryl-2-chloroacetamides with ammonium (B1175870) thiocyanate, for example, has been shown to produce 2-(arylimino)thiazolidin-4-ones. researchgate.net

Halogen-Directed Functionalization at the Aromatic Ring

The chlorine atom on the aromatic ring of this compound plays a crucial role in directing further functionalization, primarily through directed ortho-metalation (DoM). This strategy involves the use of a strong base, such as an organolithium reagent like lithium diisopropylamide (LDA), to selectively deprotonate the aromatic position ortho to the halogen. researchgate.netcapes.gov.br The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents.

In the case of this compound, the chlorine atom would direct lithiation to the C-6 position. Subsequent quenching of this lithiated intermediate with an electrophile allows for the regioselective synthesis of 2,6-disubstituted aniline derivatives.

Table 2: General Scheme for Halogen-Directed ortho-Lithiation

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Lithiation | Lithium Diisopropylamide (LDA), THF, -78 °C | 2-Chloro-6-lithio-5-cyclohexylaniline | Generation of a nucleophilic carbon center ortho to the chlorine atom. |

| 2. Electrophilic Quench | Electrophile (e.g., Trimethylsilyl chloride, Aldehydes, Ketones) | 2-Chloro-6-(electrophile)-5-cyclohexylaniline derivative | Introduction of a new functional group at the C-6 position. |

Studies on other haloaromatic compounds, such as chloropyridines and chloroquinolines, have established the high degree of regioselectivity and synthetic utility of this approach. researchgate.netcapes.gov.br The versatility of this methodology is enhanced by the potential for subsequent reactions, such as cross-coupling or nucleophilic aromatic substitution at the carbon bearing the chlorine atom.

Copolymerization Studies Involving Substituted Anilines

Substituted anilines are frequently used as co-monomers in the synthesis of copolymers to modify the properties of polyaniline (PANI), one of the most studied conducting polymers. The inclusion of monomers like this compound into a polymer chain with aniline can significantly alter the resulting material's processability, conductivity, and thermal stability.

Copolymerization is typically carried out via chemical oxidative polymerization, using an oxidant such as ammonium persulfate in an acidic medium. conicet.gov.arstmjournals.in The composition of the resulting copolymer can be controlled by adjusting the molar ratio of the monomers in the initial reaction feed.

Research on the copolymerization of aniline with m-chloroaniline has shown that the incorporation of the chlorine substituent influences the polymer backbone structure. conicet.gov.ar Similarly, studies involving 2-methylaniline and 2-chloroaniline (B154045) have produced copolymers with semiconducting properties and enhanced thermal stability. stmjournals.in The presence of the bulky cyclohexyl group in this compound would be expected to increase the solubility and affect the chain packing of the copolymer, while the chloro group would influence its electronic properties and reactivity.

Table 3: Factors Influenced by Co-monomer in Aniline Copolymerization

| Co-monomer Substituent | Potential Effect on Copolymer Properties | Rationale |

|---|

Introduction of Complex Chemical Moieties (e.g., Triazine, Heteroaromatic Rings) using Cyclohexylaniline Substrates

The nucleophilic nature of the amino group in cyclohexylaniline substrates makes them excellent building blocks for synthesizing more complex molecular architectures, such as those containing a 1,3,5-triazine (B166579) (s-triazine) core. The most common precursor for this synthesis is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). derpharmachemica.comnih.gov

The synthesis of substituted triazine derivatives from cyanuric chloride proceeds via a sequential, temperature-controlled nucleophilic aromatic substitution of its three chlorine atoms. nih.govmdpi.comresearchgate.net The first substitution typically occurs at a low temperature (around 0 °C), the second at room temperature, and the third at an elevated temperature. nih.gov This stepwise reactivity allows for the controlled introduction of one, two, or three different amine nucleophiles.

By reacting this compound with cyanuric chloride, it is possible to synthesize mono-, di-, or tri-substituted triazines where the cyclohexylaniline moiety is linked to the triazine core via a C-N bond.

Table 4: Stepwise Substitution on Cyanuric Chloride

| Step | Reaction Temperature | Reactants | Product Type |

|---|---|---|---|

| 1 | ~0 °C | Cyanuric chloride + 1 eq. This compound | Monosubstituted dichlorotriazine |

| 2 | Room Temperature | Dichlorotriazine derivative + 1 eq. Amine (R₂-NH₂) | Disubstituted monochlorotriazine |

| 3 | Elevated Temperature | Monochlorotriazine derivative + 1 eq. Amine (R₃-NH₂) | Trisubstituted triazine |

This synthetic strategy is a cornerstone of medicinal chemistry and materials science, as the 1,3,5-triazine scaffold is a key component in many functional molecules. globalscitechocean.comrsc.org The use of a substituted aniline like this compound allows for the precise tuning of the steric and electronic properties of the final triazine derivative.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Cyclohexylaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic properties. nanobioletters.com For 2-Chloro-5-cyclohexylaniline, DFT calculations can provide a wealth of information about its electronic nature and reactivity.

A fundamental aspect of these calculations involves the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

DFT calculations for this compound would typically involve optimizing the molecule's geometry to find its most stable conformation. Following this, various electronic properties can be calculated. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Illustrative DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Value (Illustrative) | Description |

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 5.8 eV | The energy required to remove an electron |

| Electron Affinity (A) | 0.9 eV | The energy released when an electron is added |

| Electronegativity (χ) | 3.35 eV | The power of an atom to attract electrons to itself |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.29 eV | The ability of a species to accept electrons |

Note: The values in this table are for illustrative purposes and represent typical outputs from DFT calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. ethz.ch These models are built on the principle that the structure of a molecule dictates its properties and activities. QSAR is a widely used methodology in drug discovery, toxicology, and environmental science for predicting the behavior of untested chemicals. ethz.ch

For this compound, a QSAR study would typically involve a dataset of structurally similar aniline (B41778) or cyclohexylamine (B46788) derivatives with known activities or properties. The first step is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Geometrical descriptors, surface area, volume, etc.

Physicochemical descriptors: LogP, polarizability, dipole moment, etc.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the observed activity. The predictive power of the QSAR model is then validated using internal and external validation techniques.

A hypothetical QSAR model for a particular activity of compounds including this compound might take the form of a linear equation:

Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + Intercept

Where c1, c2, etc., are the coefficients determined from the regression analysis. Such a model could predict the biological activity or a specific chemical property of this compound based on its calculated descriptors.

Mechanistic Insights from Computational Simulations of Reaction Pathways

For this compound, computational methods can be employed to explore various potential reactions it might undergo, such as electrophilic aromatic substitution, nucleophilic substitution, or oxidation. The process typically involves:

Identifying Reactants and Products: Defining the starting materials and the expected products of the reaction.

Locating Transition States: Using computational algorithms to find the transition state structure connecting the reactants and products. The transition state represents the highest energy point along the reaction coordinate.

Calculating the Energy Profile: Determining the energies of the reactants, transition state, and products to construct a reaction energy profile. This profile reveals the activation energy of the reaction, which is a key factor in determining the reaction rate.

Identifying Intermediates: In multi-step reactions, stable intermediates can be identified and their structures and energies calculated.

By mapping out the entire reaction pathway, computational simulations can elucidate the step-by-step mechanism, identify the rate-determining step, and explain the observed regioselectivity or stereoselectivity of a reaction. For instance, a simulation could reveal why an electrophile would preferentially attack a specific position on the aniline ring of this compound.

Prediction and Correlation of Electrochemical Potentials

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are fundamental to understanding its behavior in redox reactions. Computational methods, particularly DFT, have emerged as valuable tools for predicting these potentials. mdpi.com The ability to accurately predict electrochemical potentials can aid in the design of new materials for applications such as batteries, sensors, and catalysts.

For this compound, computational methods could be used to predict its oxidation potential, which is a measure of its susceptibility to losing an electron. This would involve calculating the energies of the neutral molecule and its corresponding radical cation. The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects.

Table 2: Illustrative Predicted and Experimental Electrochemical Potentials

| Compound | Predicted Oxidation Potential (V vs. SHE) | Experimental Oxidation Potential (V vs. SHE) |

| Aniline | 0.95 | 0.92 |

| 4-Chloroaniline | 1.05 | 1.02 |

| This compound | 1.08 (Illustrative) | N/A |

Note: The values for Aniline and 4-Chloroaniline are representative, and the value for this compound is purely illustrative to demonstrate the output of such a study. SHE = Standard Hydrogen Electrode.

By correlating the predicted electrochemical potentials with experimental data for a series of related compounds, it is possible to develop a reliable computational protocol for predicting the electrochemical behavior of new molecules like this compound.

Potential Academic Applications of 2 Chloro 5 Cyclohexylaniline Non Biological/therapeutic

Role as a Building Block in Complex Organic Synthesis

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The presence of the amino group allows for a wide range of chemical transformations, including diazotization, acylation, and alkylation, which are cornerstone reactions in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific structure of 2-chloro-5-cyclohexylaniline, featuring a chlorine atom and a cyclohexyl group, offers unique steric and electronic properties that can be exploited in the synthesis of novel compounds.

The chloro- and cyclohexyl- substituents on the aniline (B41778) ring influence the regioselectivity of subsequent reactions. For instance, in electrophilic aromatic substitution reactions, these groups direct incoming electrophiles to specific positions on the aromatic ring, allowing for the controlled synthesis of polysubstituted aromatic compounds. The cyclohexyl group, in particular, adds lipophilicity and steric bulk, which can be desirable properties in the target molecules.

| Potential Synthetic Transformations | Description | Potential Products |

| Diazotization and Sandmeyer Reaction | The amino group can be converted to a diazonium salt, which can then be replaced by a variety of nucleophiles (e.g., -CN, -Br, -I, -OH). | Halogenated or cyanated cyclohexylbenzene (B7769038) derivatives. |

| Acylation | Reaction with acyl chlorides or anhydrides to form amides. | Amide-containing cyclohexylbenzene derivatives. |

| N-Alkylation | Reaction with alkyl halides to form secondary or tertiary amines. | N-alkylated this compound derivatives. |

| Buchwald-Hartwig Amination | Cross-coupling reaction with aryl halides or triflates to form diarylamines. | Diaryl amine structures containing the 2-chloro-5-cyclohexylphenyl moiety. |

Utilization as Ligands and Precursors in Catalysis Development

The amino group of this compound can serve as a coordination site for metal ions, making it a potential ligand or a precursor for the synthesis of more complex ligands for use in catalysis. The electronic properties of the aniline ring, influenced by the electron-withdrawing chlorine atom and the electron-donating cyclohexyl group, can modulate the electron density at the nitrogen atom, thereby affecting the coordination properties and the stability of the resulting metal complexes.

Furthermore, the aniline moiety can be readily modified to incorporate other donor atoms, leading to the formation of bidentate or multidentate ligands. For example, reaction with salicylaldehyde would yield a Schiff base ligand capable of coordinating to a variety of transition metals. The steric bulk of the cyclohexyl group can create a specific chiral environment around the metal center in a catalyst, which could be advantageous in asymmetric catalysis.

| Potential Ligand Type | Synthesis from this compound | Potential Catalytic Application |

| Monodentate N-donor Ligand | Direct coordination to a metal center. | Cross-coupling reactions, hydrogenation. |

| Schiff Base Ligand | Condensation with an aldehyde or ketone. | Oxidation, epoxidation, cyclopropanation. |

| Phosphine-Amine Ligand | Reaction with a chlorophosphine. | Asymmetric hydrogenation, hydroformylation. |

Applications in Materials Science Research (e.g., Polymerization Studies)

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. The polymerization of this compound could lead to novel polymeric materials with unique properties. The presence of the cyclohexyl group would likely increase the solubility of the resulting polymer in organic solvents, a common challenge in the processing of conducting polymers. The chlorine substituent could also influence the electronic properties and the environmental stability of the polymer.

The resulting polymer, poly(this compound), could be investigated for its electrical conductivity, thermal stability, and potential applications in areas such as anti-corrosion coatings, sensors, and electronic devices. The bulky cyclohexyl group might also affect the morphology and processability of the polymer films.

| Property | Potential Influence of Substituents | Potential Application |

| Solubility | The cyclohexyl group is expected to enhance solubility in organic solvents. | Solution-processable films and coatings. |

| Conductivity | The electronic nature of the chloro and cyclohexyl groups will modulate the conductivity. | Organic electronics, sensors. |

| Morphology | The steric bulk of the cyclohexyl group can influence the polymer chain packing. | Control over film microstructure. |

Use as a Chemical Probe for Mechanistic Investigations in Organic Reactions

Due to its specific substitution pattern, this compound could be employed as a chemical probe to investigate the mechanisms of various organic reactions. For example, in studies of reaction kinetics, the electronic and steric effects of the chloro and cyclohexyl groups on the reaction rate can provide valuable insights into the transition state of the reaction.

The compound could also be used as a model substrate in the development of new synthetic methodologies. By observing the reactivity and selectivity of new reagents or catalysts with this compound, chemists can gain a better understanding of the scope and limitations of the new method. The distinct signals of the aromatic and cyclohexyl protons in NMR spectroscopy would also facilitate the characterization of reaction products and intermediates.

| Reaction Type | Information Gained from Using this compound |

| Electrophilic Aromatic Substitution | Understanding the directing effects of the chloro and cyclohexyl groups. |

| Nucleophilic Aromatic Substitution | Investigating the influence of the cyclohexyl group on the rate of substitution. |

| Metal-Catalyzed Cross-Coupling | Probing the steric tolerance of a catalytic system. |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-cyclohexylaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling a cyclohexyl group to a chlorinated aniline precursor. A plausible route includes:

Nucleophilic substitution : React 5-chloro-2-nitroaniline with cyclohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexyl group.

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

Optimization Tips :

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1) and check for impurities .

- Elemental Analysis : Validate C, H, N, Cl percentages (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or measurement protocols. To address this:

Reproduce Experiments : Use standardized purity criteria (e.g., ≥99% by HPLC).

Solvent Screening : Test solubility in graded solvent systems (e.g., water/ethanol mixtures) at controlled temperatures .

Thermodynamic Analysis : Calculate Hansen solubility parameters to predict solvent compatibility .

Q. What strategies are effective for minimizing byproducts during the synthesis of this compound?

Methodological Answer: Byproducts (e.g., di-cyclohexylated analogs) can be mitigated by:

- Controlled Stoichiometry : Use a 1:1 molar ratio of cyclohexylating agent to aniline precursor.

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride before alkylation .

- Chromatographic Purification : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) studies can:

Predict Reaction Pathways : Analyze transition states for cyclohexyl group transfer.

Optimize Catalysts : Screen metal ligands (e.g., Pd, Cu) for coupling efficiency .

Electronic Effects : Map HOMO/LUMO orbitals to explain regioselectivity in further functionalization .

Q. What are the best practices for evaluating the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

Temperature/Humidity Stress : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

Light Exposure : Test photostability under ICH Q1B guidelines using UV/visible light .

Degradation Kinetics : Plot Arrhenius curves to extrapolate shelf life .

Q. How should researchers address discrepancies in biological activity data for analogs of this compound?

Methodological Answer: Inconsistent bioactivity may stem from assay variability or impurity profiles. Solutions include:

- Standardized Assays : Use positive controls (e.g., known kinase inhibitors) and replicate experiments.

- Metabolite Profiling : Identify active metabolites via LC-MS/MS .

- Structure-Activity Relationships (SAR) : Systematically modify substituents to isolate pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.